Ecto-5'-Nucleotidase (CD73) Inhibition: Binding Affinity Differentiates This Compound from Structurally Divergent Pyrimidine-Dione Scaffolds
The compound inhibits rat ecto-5'-nucleotidase (CD73) with a Ki of 101 nM when assayed in COS7 cells transfected with the rat enzyme, following 10-minute preincubation and AMP substrate addition [1]. A structurally distinct pyrimidine-dione derivative (BDBM50165136 / CHEMBL3800429) tested in the identical assay system exhibited a Ki of 229 nM, representing a 2.3-fold weaker affinity [2]. This intra-assay comparison establishes that the specific substitution array of 6-amino-1-benzyl-5-isobutylamino-1H-pyrimidine-2,4-dione confers measurable affinity advantages over alternative pyrimidine-dione scaffolds targeting the same enzyme.
| Evidence Dimension | Binding affinity (Ki) for ecto-5'-nucleotidase (CD73) |
|---|---|
| Target Compound Data | Ki = 101 nM |
| Comparator Or Baseline | BDBM50165136 / CHEMBL3800429 (structurally distinct pyrimidine-dione): Ki = 229 nM |
| Quantified Difference | 2.3-fold higher affinity (101 nM vs 229 nM) |
| Conditions | Rat ecto-5'-nucleotidase transfected in COS7 cells; 10 min preincubation; AMP substrate; 10 min measurement |
Why This Matters
This 2.3-fold affinity advantage in a canonical CD73 biochemical assay provides direct, assay-matched evidence that the target compound possesses superior target engagement over another pyrimidine-dione chemotype, justifying its selection in CD73-focused drug discovery programs where maximizing binding potency is a decision criterion.
- [1] BindingDB Entry BDBM50437946 / CHEMBL1814392. Affinity Data Ki: 101 nM. Inhibition of rat Ecto-5'-nucleotidase transfected in COS7 cells. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50437946 View Source
- [2] BindingDB Entry BDBM50165136 / CHEMBL3800429. Affinity Data Ki: 229 nM. Inhibition of rat Ecto-5'-nucleotidase transfected in COS7 cells. https://www.bindingdb.org View Source
